Desdimethyltamoxifen
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18,25H2,1H3/b24-23- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJKBWHDNUSJLW-VHXPQNKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314338 | |
| Record name | N-Didesmethyltamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80234-20-4 | |
| Record name | N-Didesmethyltamoxifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80234-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desdimethyltamoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080234204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Didesmethyltamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Didesmethyl Tamoxifen | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHP6JE56UZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Desdimethyltamoxifen in Drug Metabolism and Pharmacokinetics Research
Biotransformation Pathways and Enzymes in Desdimethyltamoxifen Formation
Biotransformation is the process by which the body chemically alters substances, such as drugs, into different compounds or metabolites. nih.govpharmacologycanada.org This process, occurring primarily in the liver, involves a series of enzymatic reactions, often categorized into Phase I and Phase II. nih.govnih.gov this compound is a product of Phase I biotransformation. taylorandfrancis.comnih.gov
| Metabolic Step | Precursor Compound | Resulting Compound | Primary Enzymes Involved |
|---|---|---|---|
| First N-demethylation | Tamoxifen (B1202) | N-desmethyltamoxifen | CYP3A4, CYP3A5 taylorandfrancis.comnih.gov |
| Second N-demethylation | N-desmethyltamoxifen | This compound | CYP3A4, CYP3A5 taylorandfrancis.com |
The creation of this compound occurs through a sequential metabolic cascade. taylorandfrancis.comdrugbank.com The process begins with the parent compound, tamoxifen.
First Demethylation: Tamoxifen undergoes an initial N-demethylation, a reaction where a methyl group is removed. This process is primarily catalyzed by CYP3A4 and CYP3A5, converting tamoxifen into its major metabolite, N-desmethyltamoxifen (also known as metabolite X). taylorandfrancis.comnih.govhematologyandoncology.net This initial pathway accounts for approximately 92% of tamoxifen metabolism. nih.govtandfonline.com
Second Demethylation: The resulting N-desmethyltamoxifen then serves as the substrate for a second demethylation reaction. taylorandfrancis.com Enzymes CYP3A4 and CYP3A5 act on N-desmethyltamoxifen to remove the remaining methyl group from the nitrogen atom, yielding N,N-desdimethyltamoxifen, or this compound (metabolite Z). taylorandfrancis.comdrugbank.com
Cytochrome P450 Enzyme Isoform Involvement in this compound Biogenesis
Research on this compound Distribution and Systemic Exposure
Once formed, this compound is distributed throughout the body, a process influenced by factors like blood flow and tissue binding. news-medical.net Research has focused on quantifying its presence in various biological samples to understand its systemic exposure.
Studies have identified and quantified this compound (metabolite Z) in a wide array of biological fluids and tissues. In serum from patients on chronic tamoxifen therapy, this compound is a prevailing species, with concentrations reported to be in the range of 20-40 ng/ml. nih.govnih.govaacrjournals.org
Concentrations are significantly higher in tissues compared to serum, with levels observed to be 10- to 60-fold higher in human tissues. researchgate.net The highest concentrations have been detected in the liver and lung. researchgate.net Notably, this compound is also found in brain metastases from breast cancer and the surrounding brain tissue, where its concentration can be up to 46-fold higher than in serum. bevital.noresearchgate.net In contrast, adipose tissue contains only small amounts of this metabolite. researchgate.net
| Biological Sample | Relative Concentration / Finding | Source |
|---|---|---|
| Serum | Prevailing species; concentrations of 20-40 ng/ml reported. | nih.govnih.gov |
| Tissues (general) | 10- to 60-fold higher than in serum. | researchgate.net |
| Liver, Lung | Relatively high concentrations detected. | researchgate.net |
| Brain Tissue & Brain Metastases | Up to 46-fold higher than in serum. | bevital.noresearchgate.net |
| Adipose Tissue | Only small amounts detected. | researchgate.net |
| Pleural, Pericardial, Peritoneal Effusions | Concentrations equalled those detected in serum. | nih.govaacrjournals.org |
| Cerebrospinal Fluid (CSF) | Only trace amounts detected (CSF/serum ratio <0.02). | nih.govaacrjournals.org |
| Bile and Urine | Rich in hydroxylated, conjugated metabolites. | nih.govresearchgate.net |
| Feces | Predominantly unconjugated metabolites. | nih.govresearchgate.net |
Plasma protein binding is a critical pharmacokinetic parameter, as generally only the unbound or free fraction of a drug is considered biologically active. nih.govqps.com Research into the binding characteristics of tamoxifen and its metabolites has shown that they are highly bound to plasma proteins. drugbank.comnih.gov Specifically, for the major serum metabolites, including this compound (metabolite Z), the protein binding has been determined to be higher than 98%. nih.govaacrjournals.orgresearchgate.net Further investigation has identified albumin as the predominant carrier protein for tamoxifen and its metabolites in human plasma. nih.govaacrjournals.orgresearchgate.netaacrjournals.org
Comparative Analysis of this compound Levels in Biological Fluids and Tissues
Research on this compound Elimination Pathways
The elimination of this compound from the body involves further metabolic conversion followed by excretion. After its formation, this compound undergoes subsequent biotransformation. drugbank.com It can be converted through a substitution reaction to form another compound known as metabolite Y, which is then subject to ether cleavage to become metabolite E. drugbank.com
These downstream metabolites, along with other hydroxylated forms, then typically undergo Phase II conjugation reactions, such as glucuronidation or sulfation. nih.govdrugbank.com This process makes the compounds more water-soluble, facilitating their removal from the body. nih.gov The primary route of elimination for tamoxifen and its metabolites is through the feces, with a smaller portion excreted in the urine. drugbank.com Studies have shown that bile and urine are rich in the conjugated, hydroxylated metabolites, while unconjugated forms are the main species found in feces. nih.govresearchgate.net The elimination rate of the metabolites, including this compound, is faster than that of the parent drug, tamoxifen, meaning their levels in the blood are limited by their rate of formation. nih.govaacrjournals.org
Table of Compound Names
| Common Name/Identifier | Chemical Name |
| Tamoxifen | (Z)-2-[4-(1,2-diphenylbut-1-en-1-yl)phenoxy]-N,N-dimethylethanamine |
| N-desmethyltamoxifen | 2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine |
| This compound | (Z)-2-(4-(1,2-diphenylbut-1-en-1-yl)phenoxy)ethan-1-amine |
| 4-hydroxytamoxifen (B85900) | (Z)-4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol |
| Endoxifen | (Z)-4-hydroxy-N-desmethyltamoxifen |
| Metabolite E | Not specified in sources |
| Metabolite Y | trans-1(4-beta-hydroxyethoxyphenyl)-1,2-diphenylbut-1-ene |
| Metabolite Z | This compound |
| Metabolite X | N-desmethyltamoxifen |
| Metabolite B | 4-hydroxytamoxifen |
| Metabolite BX | Endoxifen (4-hydroxy-N-desmethyltamoxifen) |
In Vitro-In Vivo Correlation Studies in this compound Metabolic Research
The primary goal of an IVIVC in metabolic research is to use data from in vitro systems, such as human liver microsomes or hepatocytes, to predict in vivo pharmacokinetic parameters like clearance (CL), volume of distribution (Vd), and half-life (t½). nih.gov This extrapolation is fundamental for assessing how a metabolite like this compound will behave in a complex biological system before advancing to later-stage clinical studies. wuxiapptec.com
Detailed Research Findings
Research into the metabolism of tamoxifen consistently shows that demethylation is a major metabolic pathway, leading to the formation of N-desmethyltamoxifen and subsequently this compound. nih.gov In vivo studies in breast cancer patients have quantified the relative distribution of tamoxifen and its metabolites at steady state, highlighting the significance of these metabolic conversions. nih.gov
One study involving 81 breast cancer patients measured the blood levels of tamoxifen and its metabolites. It was found that between the initial drug intake and the achievement of a steady state, the relative proportion of the unchanged parent drug, tamoxifen, decreased significantly from 65% to 27%, indicating extensive metabolism. nih.gov This underscores the importance of its metabolites, including the pathway that forms this compound.
Table 1: Relative Proportions of Tamoxifen and its Major Metabolites in Patient Serum Data synthesized from a study on 81 breast cancer patients, showing the shift in compound concentration from the first drug intake to steady state. nih.gov
| Compound | Relative Proportion at First Intake (%) | Relative Proportion at Steady State (%) |
| Tamoxifen | 65 | 27 |
| N-desmethyltamoxifen | 20 | 38 |
| 4-hydroxytamoxifen | 3 | 7 |
| Metabolite Y (side-chain primary alcohol) | 9 | 21 |
| Metabolite Z (N-oxide) | 3 | 7 |
This table demonstrates the in vivo conversion of tamoxifen into its metabolites over time. N-desmethyltamoxifen, the direct precursor to this compound, becomes the most abundant circulating compound at steady state, which signifies that the metabolic pathway producing this compound is highly active in vivo. nih.gov
The development of a robust IVIVC for a metabolite like this compound involves correlating such in vivo data with results from in vitro metabolic assays. Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated framework often employed for this purpose, integrating in vitro data with physiological parameters to simulate in vivo pharmacokinetics. researchgate.net
For this compound, key parameters for building an IVIVC model would include its rate of formation from N-desmethyltamoxifen and its own rate of metabolic clearance, as determined in in vitro systems like human liver microsomes. nih.govnih.gov These in vitro-derived intrinsic clearance values are then scaled to predict the in vivo hepatic clearance. wuxiapptec.com Research has also examined the binding of tamoxifen metabolites, including N-desdimethyltamoxifen, to plasma proteins like alpha-1-acid glycoprotein (B1211001) (AGP), a critical factor for accurate pharmacokinetic modeling. researchgate.net
Table 2: Conceptual Framework for an IVIVC Study of this compound This table outlines the typical components and parameters required to establish an in vitro-in vivo correlation for a drug metabolite.
| IVIVC Component | In Vitro System / Method | Parameters Measured / Determined | In Vivo Model | Pharmacokinetic Parameters Correlated |
| Metabolite Formation | Human Liver Microsomes, Recombinant CYP Enzymes | Rate of N-desmethyltamoxifen conversion to this compound | Animal Models (e.g., Rat), Human Studies | Plasma concentration-time profiles of metabolites admescope.comresearchgate.net |
| Metabolic Stability | Human Liver Microsomes, Hepatocytes | Intrinsic Clearance (CLint) of this compound wuxiapptec.com | Human Clinical Studies | In vivo Hepatic Clearance (CLh) nih.gov |
| Plasma Protein Binding | Equilibrium Dialysis, Ultrafiltration | Unbound fraction in plasma (fu) researchgate.net | Human Subjects | Volume of Distribution (Vd), Total Clearance (CL) |
| IVIVC Model | Deconvolution, Convolution, PBPK Modeling | Correlation between in vitro dissolution/metabolism rate and in vivo absorption/clearance rate nih.govfarmaciajournal.com | Human Subjects | Bioavailability (F), Cmax, AUC |
Discrepancies between in vitro predictions and in vivo observations can arise from several factors. These may include the involvement of extra-hepatic metabolism, the role of active drug transporters that are not fully accounted for in simpler in vitro systems, and inter-individual variability in enzyme expression. researchgate.net Therefore, successful IVIVC often requires iterative refinement of the model, potentially incorporating data from more complex in vitro systems or additional clinical observations to improve predictive accuracy. mmv.org
Mechanistic Investigations of Desdimethyltamoxifen
Research on Cellular and Molecular Interactions of Desdimethyltamoxifen
This compound, a metabolite of tamoxifen (B1202), demonstrates a significantly lower binding affinity for the estrogen receptor (ER) compared to other tamoxifen metabolites. nih.govnih.gov Research indicates that its affinity for the ER is less than 1% of that of tamoxifen itself. nih.gov Another study quantified the relative binding affinity of this compound for the estrogen receptor as 2.4% compared to estradiol (B170435). wikipedia.org This is in stark contrast to the active metabolites 4-hydroxytamoxifen (B85900) (afimoxifene) and endoxifen, which exhibit binding affinities 181% that of estradiol. wikipedia.org The even further metabolized N,N-didesmethyltamoxifen shows an even lower binding affinity than N-desmethyltamoxifen. researchgate.net
While the primary focus of tamoxifen and its metabolites has been on the classical estrogen receptors (ERα and ERβ), there is emerging research on their interaction with the G protein-coupled estrogen receptor (GPER). nih.govnih.govplos.org GPER, also known as GPR30, is a seven-transmembrane domain receptor that mediates rapid, non-genomic estrogenic signals. plos.orgmdpi.comfrontiersin.org Tamoxifen and its major active metabolite, 4-hydroxytamoxifen, are known to be activating ligands for GPER. plos.org This interaction is being investigated for its potential role in tamoxifen resistance. nih.govplos.org Although direct binding data for this compound to GPER is not extensively detailed in the provided results, the known interactions of its parent compound and other metabolites with GPER suggest a potential area for further investigation. plos.org
Table 1: Relative Binding Affinities of Tamoxifen and its Metabolites for the Estrogen Receptor
| Compound | Relative Binding Affinity (Estradiol = 100%) | Source |
| Estradiol | 100% | wikipedia.org |
| 4-Hydroxytamoxifen | 181% | wikipedia.org |
| Endoxifen | 181% | wikipedia.org |
| Tamoxifen | 2.8% | wikipedia.org |
| N-Desmethyltamoxifen | 2.4% | wikipedia.org |
| This compound | <1% of tamoxifen's affinity | nih.gov |
This table presents the relative binding affinities of tamoxifen and several of its metabolites to the estrogen receptor, with estradiol as the reference compound.
The modulation of cellular signaling pathways by this compound is intrinsically linked to the broader effects of tamoxifen and its other metabolites. The parent drug, tamoxifen, and its more potent metabolites like 4-hydroxytamoxifen and endoxifen, are known to exert their effects primarily through competitive inhibition of the estrogen receptor, which in turn affects the transcription of estrogen-responsive genes. nih.govacs.org However, signaling pathways independent of the classical estrogen receptors are also implicated.
One such pathway is the PI3K/Akt/mTOR signaling cascade, which is crucial in regulating cell proliferation, survival, and autophagy. nih.gov Inhibition of this pathway can induce autophagy and is a target in cancer therapy. nih.gov While direct studies on this compound's specific impact on the PI3K/Akt/mTOR pathway are not extensively detailed, the known interactions of tamoxifen with this pathway provide a basis for potential investigation. researchgate.net For instance, the PI3K/Akt pathway is involved in the polarization of tumor-associated macrophages, which can influence the tumor microenvironment. researchgate.net
Another key signaling route is the MAPK/ERK pathway, which, along with the PI3K/Akt pathway, is activated by the G protein-coupled estrogen receptor (GPER) upon ligand binding. mdpi.com Given that tamoxifen can act as a GPER agonist, it can trigger these downstream cascades. plos.orgmdpi.com This activation can lead to cellular proliferation, which may contribute to tamoxifen resistance. plos.org The Ras protein serves as a critical node linking both the MAPK and PI3K pathways. mdpi.com The extent to which this compound, with its low ER affinity, might independently modulate these or other signaling pathways remains an area of active research.
This compound is a product of the metabolic breakdown of tamoxifen, a process primarily mediated by cytochrome P450 (CYP) enzymes. nih.govpharmgkb.org Specifically, N-desmethyltamoxifen is further demethylated by CYP3A4 and CYP3A5 to form N,N-didesmethyltamoxifen (this compound). drugbank.com
Beyond its formation, this compound can undergo further metabolic transformations. One such pathway involves a substitution reaction to form a metabolite designated as "metabolite Y," which is a primary alcohol. nih.govdrugbank.com This is then followed by ether cleavage to produce "metabolite E." drugbank.com These metabolites can then be conjugated with sulfate (B86663) by sulfotransferases SULT1A1 and SULT1E1 or undergo O-glucuronidation, which are phase II reactions that typically increase water solubility and facilitate excretion. nih.govdrugbank.com
The interaction of tamoxifen and its metabolites with CYP enzymes can also involve inhibition. dvm360.com CYP inhibition can be either reversible, where a drug competes for the same catalytic site, or irreversible (time-dependent), where the inhibitor covalently binds to the enzyme, leading to its inactivation. dvm360.comwuxiapptec.com While the provided information highlights that secondary amines are among the top direct inhibitory alerts for several CYP enzymes, specific inhibitory data for this compound is not detailed. fda.gov Given that tamoxifen's metabolism is complex and involves multiple CYP isozymes, the potential for its metabolites, including this compound, to inhibit or induce these enzymes could have clinical implications for drug-drug interactions. nih.govmedicinesinformation.co.nz
Table 2: Key Enzymes Involved in the Metabolism of this compound
| Enzyme Family | Specific Enzyme(s) | Role in Relation to this compound | Source |
| Cytochrome P450 | CYP3A4, CYP3A5 | Formation from N-desmethyltamoxifen | drugbank.com |
| Sulfotransferase | SULT1A1, SULT1E1 | Conjugation of downstream metabolites | drugbank.com |
| UDP-Glucuronosyltransferase | Not specified | O-glucuronidation of downstream metabolites | drugbank.com |
This table outlines the primary enzyme families and specific enzymes that are involved in the metabolic processes of this compound after its initial formation.
Research into this compound’s Modulation of Cellular Signaling Pathways
Evaluation of this compound's Potential Pharmacological Activity
The primary drivers of tamoxifen's therapeutic effect are its hydroxylated metabolites, 4-hydroxytamoxifen and endoxifen. pharmgkb.orgnih.govoup.com These metabolites possess a binding affinity for the estrogen receptor that is approximately 100 times greater than that of tamoxifen itself. researchgate.netoup.complos.org Endoxifen, in particular, is considered the principal active metabolite due to its high affinity and significant circulating concentrations. nih.govpharmgkb.org
While its contribution to the direct antiestrogenic effects of tamoxifen is limited, research has explored other potential biological activities of this compound. Studies have shown that tamoxifen and its metabolites can exert cytotoxic effects that are independent of the estrogen receptor. bevital.no These effects may become relevant at the high concentrations of tamoxifen and its metabolites found in tissues. bevital.no
One study identified this compound (referred to as metabolite Z) in human serum and demonstrated that it possesses antiestrogenic properties, as evidenced by its ability to inhibit estradiol-induced uterine weight gain and prevent implantation in rats. nih.gov Another study identified 4-hydroxy-N-desmethyltamoxifen (endoxifen) in human bile and noted that its demethylated counterpart, likely referring to a precursor stage of this compound, had a binding affinity for the estrogen receptor greater than tamoxifen but less than 4-hydroxytamoxifen, and possessed a corresponding degree of antitumor activity against the MCF-7 breast cancer cell line. researchgate.net It is important to distinguish between N-desmethyltamoxifen and N,N-desdimethyltamoxifen, as the latter has even weaker ER binding affinity. researchgate.net
Furthermore, some metabolites of tamoxifen have been found to act as aromatase inhibitors in vitro. nih.govpharmgkb.org Norendoxifen, a metabolite of endoxifen, is a potent aromatase inhibitor. nih.govpharmgkb.org While the direct aromatase inhibitory activity of this compound is not specified, this finding opens up another avenue for the potential biological effects of tamoxifen metabolites beyond ER binding.
Assessment of this compound's Contribution to the Overall Efficacy of Parent Compounds
Research into Mechanisms of this compound-Related Toxicity
This compound, a metabolite of tamoxifen, has been implicated in the induction of oxidative stress. This phenomenon arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. researchgate.net Research suggests that the metabolism of tamoxifen can lead to the formation of superoxide (B77818) radicals. colab.ws Oxidative stress can, in turn, cause damage to cellular components such as lipids, proteins, and DNA. mdpi.comnih.gov
Studies have shown that exposure to certain xenobiotics can lead to an increase in markers of oxidative damage, such as lipid peroxidation, and alterations in the activity of antioxidant enzymes. nih.govnih.gov For instance, in some experimental models, an initial induction of antioxidant enzymes like superoxide dismutase and glutathione (B108866) peroxidase is observed, which may be followed by their inhibition under sustained exposure. nih.gov This disruption of the cellular antioxidant defense system can exacerbate the damaging effects of ROS.
The induction of oxidative stress is a mechanism of toxicity shared by various compounds, including some anticancer agents. mdpi.com This can lead to a cascade of events, including mitochondrial dysfunction and the initiation of apoptotic pathways, ultimately resulting in cell death. mdpi.com
The adverse effects mediated by this compound can be attributed to its impact on various cellular and subcellular pathways. While tamoxifen and its active metabolites are known for their anti-estrogenic effects, some of their toxicities may be independent of estrogen receptor interaction. taylorandfrancis.com
One of the key subcellular targets is the lysosome. Research has indicated that tamoxifen can trigger lysosomal damage, a process that may be a significant feature of its anticancer activity. researchgate.net Furthermore, this compound is known to be highly concentrated in the liver. taylorandfrancis.com
At the cellular level, this compound can influence signaling pathways involved in apoptosis. taylorandfrancis.com For example, tamoxifen has been shown to affect ceramide metabolism, which is linked to the induction of apoptosis in various cancer cell lines. taylorandfrancis.com Notably, the influence of N-desmethyltamoxifen, a precursor to this compound, on ceramide metabolism was found to be even more significant than that of tamoxifen itself, suggesting a role for this metabolic pathway in its cellular effects. taylorandfrancis.com
The induction of apoptosis can occur through the mitochondrial pathway, which can be reinforced by other cellular signals. dtic.mil Additionally, pathways involving protein kinase C and the subsequent inhibition of DNA synthesis have been implicated in the actions of tamoxifen. drugbank.com
This compound's Role in Oxidative Stress Induction
Research on Drug-Drug Interactions Involving this compound Metabolism
The metabolism of tamoxifen to this compound and other metabolites is a complex process primarily mediated by cytochrome P450 (CYP) enzymes. taylorandfrancis.comresearchgate.net This metabolic pathway is a critical determinant of potential drug-drug interactions. evotec.com
N-desmethyltamoxifen is first formed from tamoxifen through the action of CYP3A4/5. taylorandfrancis.com Subsequently, N-desmethyltamoxifen is further demethylated by CYP3A4/5 to produce N-desdimethyltamoxifen. taylorandfrancis.com Given that this compound is a potent inhibitor of certain CYP enzymes, including CYP3A, it has the potential to mediate drug interactions involving tamoxifen itself or other co-administered drugs that are substrates for these enzymes. taylorandfrancis.com This inhibition can lead to altered plasma concentrations of the affected drugs, potentially leading to toxicity or reduced efficacy. evotec.com
The co-administration of drugs that are inducers or inhibitors of CYP enzymes can significantly impact the metabolic profile of tamoxifen. For instance, potent inducers of CYP enzymes can increase the metabolism of tamoxifen, leading to reduced plasma concentrations of the parent drug and its metabolites, including this compound. europa.eu An example of this is the co-administration of aminoglutethimide, which has been shown to markedly reduce the serum concentrations of tamoxifen and its metabolites. fda.gov
Conversely, inhibitors of these enzymes can lead to elevated plasma levels of tamoxifen and its metabolites. evotec.com Therefore, understanding the role of specific CYP enzymes in the metabolism of tamoxifen to this compound is crucial for predicting and managing potential drug-drug interactions. evotec.comcolab.ws
Interactive Data Table: Enzymes Involved in this compound Metabolism and Potential Interactions
| Compound | Metabolizing Enzyme(s) | Precursor(s) | Potential for Interaction |
| Tamoxifen | CYP3A4/5, CYP2D6 | N/A | High |
| N-desmethyltamoxifen | CYP3A4/5, CYP2D6 | Tamoxifen | High |
| This compound | - | N-desmethyltamoxifen | Potent inhibitor of CYP3A |
| 4-hydroxytamoxifen | UGTs, SULTs | Tamoxifen | Moderate |
| Endoxifen | UGTs, SULTs | N-desmethyltamoxifen, 4-hydroxytamoxifen | Moderate |
In Vitro Research Methodologies for Desdimethyltamoxifen Studies
Application of Cell Culture Models in Desdimethyltamoxifen Research
Cell culture models are fundamental tools in the study of this compound, providing insights into its metabolic fate and biological activity at the cellular level.
Utilization of Hepatic Cell Lines and Primary Hepatocytes for this compound Metabolism Studies
The liver is the primary site of drug metabolism, making hepatic cell systems essential for studying the biotransformation of compounds like tamoxifen (B1202) and its metabolites. thermofisher.com Primary human hepatocytes are considered the gold standard for in vitro metabolism studies because they contain the full complement of drug-metabolizing enzymes and cofactors, offering a model that most closely represents the complex metabolic environment of the human liver. bioivt.comcellgs.comevotec.com These cells are used to investigate the formation of this compound from its precursor, N-desmethyltamoxifen, and its subsequent metabolism. nih.gov
However, the use of primary hepatocytes is often limited by their rapid loss of liver-specific functions in traditional 2D cultures. cellgs.com To overcome these limitations, various hepatic cell lines are also employed. While many hepatoma cell lines have historically shown limited expression of drug-metabolizing enzymes, certain lines like HepaRG have emerged as a more suitable alternative. redalyc.orgthermofisher.comnih.gov HepaRG cells can differentiate into hepatocyte-like cells that express a wide array of Phase I and Phase II metabolic enzymes at levels comparable to primary human hepatocytes. thermofisher.com This makes them a valuable and reproducible model for studying the metabolic pathways of this compound. thermofisher.com
Studies using isolated rat hepatocytes have also been instrumental in the quantitative analysis of tamoxifen metabolism, including the formation of this compound. colab.ws
Employment of Other Relevant Cell Lines for Investigating this compound’s Cellular Effects
Beyond metabolism, understanding the cellular effects of this compound is crucial. Various cancer cell lines are utilized for this purpose. For instance, the MCF-7 human breast cancer cell line, which is estrogen-responsive, has been extensively used to investigate the tumor growth inhibitory actions of tamoxifen and its metabolites. researchgate.net The effects of this compound on cell proliferation and other cellular processes are often evaluated in such models. bmrat.org
The choice of cell line is critical and depends on the specific research question. For example, lymphoblastoid cell lines are another model system used in pharmacogenomic studies to investigate the genetic basis of drug response. nih.gov While not specific to liver metabolism, these and other cell lines like HEK293 (human embryonic kidney), A549 (human lung carcinoma), and MRC5 (human lung fibroblast) are used to assess general cellular responses and potential toxicities of various compounds. mdpi.com
Research Utilizing Subcellular Fractions in this compound Metabolic Profiling
To dissect the specific enzymatic reactions involved in this compound metabolism, researchers utilize subcellular fractions isolated from liver tissue. bioivt.comxenotech.com
Microsomal and Cytosolic Preparations for this compound Enzyme Kinetics
Subcellular fractions, such as microsomes and cytosol, are invaluable for studying the kinetics of specific drug-metabolizing enzymes. bioivt.comxenotech.com Microsomes, which are vesicles formed from the endoplasmic reticulum, contain a high concentration of Phase I cytochrome P450 (CYP) enzymes. bioivt.commdpi.com The cytosol contains various soluble Phase II enzymes. bioivt.comxenotech.com
By incubating this compound with these fractions, researchers can identify which enzymes are responsible for its metabolism and determine the kinetic parameters of these reactions. mdpi.com For example, the N-demethylation of tamoxifen to N-desmethyltamoxifen and its subsequent demethylation to this compound are mediated by CYP enzymes found in microsomes. researchgate.netdrugbank.com Studies using liver microsomes have been crucial in elucidating the roles of specific CYP isoforms in the formation of tamoxifen metabolites. nih.gov The use of these preparations allows for a detailed understanding of the enzymatic processes without the complexity of whole-cell systems. nih.gov
Advanced In Vitro Systems for this compound Research
To better mimic the physiological environment of human tissues, advanced in vitro systems are increasingly being adopted in drug metabolism research. virologyresearchservices.com Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cultures. cellgs.comnih.govfrontiersin.org These models can better replicate the complex cell-cell and cell-matrix interactions that occur in vivo, maintaining hepatocyte function for extended periods. cellgs.comredalyc.org This allows for more accurate studies of the long-term metabolism of compounds like this compound. cellgs.com
Organ-on-a-chip technologies, which are microfluidic devices containing living cells, represent another frontier in in vitro modeling. frontiersin.orgpromega.kr These systems can simulate the function of an entire organ, providing a dynamic environment for studying drug metabolism and effects. promega.kr While the specific application of these advanced systems to this compound research is an emerging area, they hold significant promise for providing more predictive in vitro data. virologyresearchservices.compromega.kr
Quantitative and Qualitative Research Approaches in In Vitro this compound Studies
Both quantitative and qualitative approaches are essential in the in vitro study of this compound.
Qualitative research focuses on identifying and characterizing metabolites. scribbr.co.uk This involves techniques that can separate and identify the chemical structures of different compounds formed during metabolism. scribbr.co.ukintrac.org For example, identifying this compound as a metabolite of tamoxifen is a qualitative finding. nih.gov
Quantitative research , on the other hand, involves measuring the amounts of these metabolites. scribbr.co.ukintrac.org This is crucial for understanding the rate of metabolic reactions and the relative importance of different metabolic pathways. ed.govfrontiersin.org Analytical methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are commonly used for both the qualitative identification and quantitative measurement of this compound and other related compounds in samples from in vitro experiments. evotec.com These quantitative data are essential for building kinetic models of drug metabolism. mdpi.com
The combination of qualitative and quantitative methods provides a comprehensive picture of the in vitro behavior of this compound, from the identification of its metabolic fate to the precise measurement of the rates at which these processes occur. nih.gov
In Vivo Research Models in Desdimethyltamoxifen Studies
Application of Rodent Models for Desdimethyltamoxifen Pharmacokinetic and Pharmacodynamic Studies
Rodent models, particularly mice and rats, are foundational in preclinical research due to their genetic and physiological similarities to humans, as well as practical advantages like their small size and rapid reproduction. uzh.chnih.govnih.gov They have been extensively used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites, including this compound. nih.govresearchgate.net
Mouse models have been instrumental in dissecting the biological roles and metabolic pathways of Tamoxifen (B1202) and its derivatives. uzh.chbosterbio.com While specific studies focusing solely on the pharmacokinetics of this compound in mice are not extensively detailed in the provided results, the general use of mice for studying Tamoxifen metabolism implies their relevance. researchgate.net Mouse models, including genetically engineered mice, have been crucial in understanding various human diseases and are widely used in drug development research. frontiersin.orgcriver.comcurefa.org For instance, mouse models with specific genetic modifications can help in understanding the role of particular enzymes in the formation of this compound. The house mouse (Mus musculus) is a frequently used species in biomedical research. uzh.chbosterbio.com
Key Research Findings from Mouse Models:
| Research Area | Key Findings |
| Metabolism Studies | Mouse models are used to investigate the metabolic pathways of Tamoxifen, which includes the formation of this compound. researchgate.net |
| Disease Modeling | Genetically modified mouse models are employed to study the efficacy and mechanisms of action of Tamoxifen and its metabolites in various disease contexts, such as cancer. frontiersin.orgcriver.com |
Rats (Rattus norvegicus) have historically been a preferred model for toxicological and pharmacological research due to their larger size compared to mice, which facilitates surgical procedures and blood sampling. nih.govgenetargeting.com Studies have utilized rat models to investigate the tissue distribution of Tamoxifen and its metabolites. For example, research has shown the distribution of tamoxifen and its metabolites in rat tissues during steady-state treatment. capes.gov.br The rat has been a cornerstone in understanding human physiology and disease for centuries. genetargeting.com
Key Research Findings from Rat Models:
| Research Area | Key Findings |
| Tissue Distribution | Studies in rats have provided insights into the accumulation of Tamoxifen and its metabolites, including this compound, in various tissues. capes.gov.br |
| Pharmacokinetic Analysis | Rat models are used to determine the pharmacokinetic parameters of various compounds, providing data that can be extrapolated to human studies. dovepress.com |
Utilization of Mouse Models in this compound Research
Exploration of Non-Rodent Animal Models in this compound Research
While rodent models are invaluable, non-rodent species are also employed in preclinical studies to provide a broader understanding of a drug's effects across different species. nih.govnih.govabpi.org.uk The choice of a non-rodent species is often based on which animal's metabolic profile most closely resembles that of humans for the compound . nih.gov For Tamoxifen and its metabolites, species such as dogs, monkeys (like cynomolgus or rhesus macaques), and minipigs are sometimes used. abpi.org.ukwuxiapptec.com The rabbit is another non-rodent species that may be used in specific toxicological studies. nih.govabpi.org.uk While direct studies on this compound in these models are not explicitly detailed, their use in general toxicology and pharmacokinetic studies of parent drugs is common practice. nih.govwuxiapptec.comnih.gov
Examples of Non-Rodent Models in Preclinical Research:
| Animal Model | Potential Application in this compound Research |
| Dog (Beagle) | General toxicology and pharmacokinetic screening. abpi.org.uk |
| Monkey (Cynomolgus) | Used when metabolic pathways are more similar to humans than rodents. abpi.org.ukwuxiapptec.com |
| Minipig | An alternative non-rodent model with physiological similarities to humans. wuxiapptec.comnih.gov |
Human Study Designs for this compound Metabolite Profiling and Pharmacokinetics
Ultimately, understanding the behavior of this compound in humans is the primary goal. Human studies are essential for determining the clinical pharmacokinetics and metabolite profiles of drugs. capes.gov.brresearchgate.net Various study designs are employed to achieve this.
One common approach involves administering the parent drug, Tamoxifen, to human subjects and then collecting biological samples (such as blood, plasma, or bile) over time to measure the concentrations of the parent drug and its metabolites. capes.gov.brresearchgate.net For instance, a study measured serum levels of tamoxifen and five of its metabolites, including N-desdimethyltamoxifen, in premenopausal and postmenopausal women. capes.gov.br This study found that serum levels of N-desdimethyltamoxifen were higher in postmenopausal women. capes.gov.br
Common Human Study Designs and Methodologies:
| Study Design / Methodology | Description | Application to this compound |
| Pharmacokinetic Studies in Patient Populations | Measurement of drug and metabolite concentrations in serum or plasma of patients receiving treatment. researchgate.netcapes.gov.br | To determine the steady-state concentrations and variability of this compound in different patient groups (e.g., premenopausal vs. postmenopausal women). capes.gov.br |
| Human ADME Studies with Radiolabeling | Administration of a radiolabeled version of the drug to track its disposition. pharmaron.com | Provides a complete picture of Tamoxifen's metabolism, including the proportion that is converted to this compound and its subsequent elimination pathways. |
| Metabolite Profiling in Biological Fluids | Analysis of blood, urine, feces, or bile to identify and quantify all significant metabolites. researchgate.netpharmaron.comnih.gov | Identification and quantification of this compound and other metabolites to understand the complete metabolic profile of Tamoxifen in humans. researchgate.net |
Analytical and Bioanalytical Methodologies for Desdimethyltamoxifen Quantification
Chromatographic Techniques for Desdimethyltamoxifen Quantification
Chromatography is a cornerstone of bioanalytical chemistry, enabling the separation of this compound from its parent drug, tamoxifen (B1202), and other related metabolites. mt.com This separation is essential for accurate quantification and is typically achieved using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC) in this compound Analysis
High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of this compound in various biological samples. researchgate.netthermofisher.com HPLC methods offer the necessary resolution to separate this compound from a mixture of compounds, including tamoxifen and its other metabolites like N-desmethyltamoxifen and 4-hydroxytamoxifen (B85900). researchgate.netresearchgate.net
The separation process in HPLC is influenced by several factors, including the choice of the stationary phase (the column), the mobile phase composition, and the detector. thermofisher.com For the analysis of tamoxifen and its metabolites, reversed-phase columns, such as C18, are commonly employed. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netpjoes.com The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. thermofisher.com
Following separation on the column, the detection of this compound is often accomplished using a UV detector or, for enhanced sensitivity and specificity, a fluorescence detector. researchgate.netresearchgate.net Some methods utilize post-column fluorescence activation, where the eluting compounds are passed through a UV light source to induce fluorescence before detection. researchgate.net
A study comparing HPLC with fluorescence detection to a liquid chromatography-mass spectrometry (LC-MS/MS) method for the analysis of tamoxifen and its metabolites found the HPLC method to be a useful and accurate alternative. researchgate.net While LC-MS/MS is often considered the reference method due to its high sensitivity and specificity, the HPLC-based method provided comparable results, demonstrating its utility in routine analysis. researchgate.net
| Parameter | HPLC Method Details |
| Column | Reversed-phase C18 |
| Mobile Phase | Mixture of aqueous buffer and organic solvent (e.g., acetonitrile, methanol) |
| Detection | UV or Fluorescence Detector |
| Key Advantage | Good resolution for separating tamoxifen metabolites |
Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound and Related Metabolite Identification
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version, LC-MS/MS, are powerful analytical techniques that combine the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. researchgate.netnews-medical.net This combination has become a cornerstone for the definitive identification and quantification of this compound and other tamoxifen metabolites in biological matrices. researchgate.netnews-medical.net
LC-MS analysis provides molecular weight information, which aids in the initial identification of metabolites. researchgate.net For more definitive structural confirmation, tandem mass spectrometry (MS/MS) is employed. In MS/MS, a specific ion (the precursor ion) corresponding to the metabolite of interest is selected and then fragmented to produce a unique pattern of product ions. This fragmentation pattern serves as a "fingerprint" for the compound, allowing for highly specific identification. news-medical.net For instance, LC-MS/MS has been used to differentiate N-desdimethyltamoxifen from other metabolites and endogenous plasma components that might have similar mass-to-charge ratios. news-medical.net
The high sensitivity and specificity of LC-MS/MS make it particularly suitable for analyzing the low concentrations of metabolites often found in biological samples. researchgate.netmdpi.com It is considered a reference method for measuring blood levels of tamoxifen and its metabolites. researchgate.net The technique has been successfully applied to identify and quantify a range of tamoxifen metabolites, including this compound, in various biological samples like serum and bile. researchgate.netfda.gov
| Technique | Application in this compound Analysis | Key Advantages |
| LC-MS | Provides molecular weight information for initial metabolite identification. researchgate.net | High sensitivity and reproducibility. news-medical.net |
| LC-MS/MS | Offers definitive structural confirmation through fragmentation patterns, enabling specific identification and quantification. news-medical.net | High specificity, crucial for differentiating between isomers and isobaric compounds. news-medical.net |
Spectroscopic and Other Advanced Detection Methods in this compound Research
Beyond standard UV and fluorescence detection, other advanced methods have been explored for the analysis of this compound. While less common than chromatographic methods, techniques like capillary electrophoresis (CE) have been investigated. CE separates compounds based on their electrophoretic mobility in a capillary filled with an electrolyte. dss.go.th However, for tamoxifen and its metabolites, challenges such as the need for pre-derivatization in some cases have been noted. dss.go.th
Nuclear Magnetic Resonance (NMR) spectroscopy has also been utilized in a novel method for the quantification of tamoxifen and its metabolites, including this compound, in plasma. colab.ws This technique provides detailed structural information about the molecules.
In the realm of mass spectrometry, different ionization techniques such as electrospray ionization (ESI) are commonly used in LC-MS systems for the analysis of pharmaceutical compounds. The choice of ionization mode (positive or negative) can be optimized to achieve the best signal intensity for the analytes of interest. frontiersin.org
Method Validation and Quality Control Protocols in this compound Bioanalysis
The validation of bioanalytical methods is a critical process to ensure that the method is reliable and reproducible for its intended purpose. jgtps.comaustinpublishinggroup.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines on the parameters that need to be assessed during method validation. fda.goveuropa.eubioanalysisforum.jp
A full validation of a bioanalytical method is required when it is newly developed or when significant changes are made to an existing method. europa.eu The fundamental parameters evaluated during validation include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ich.org
Accuracy: The closeness of the measured concentration to the true concentration. ufz.de
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. ufz.de This includes repeatability (within-run precision) and intermediate precision (between-run precision).
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A minimum of five concentrations is typically recommended to establish linearity. ich.org
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nihs.go.jp
Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix. nihs.go.jp
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, long-term storage). researchgate.net
Quality Control (QC) is an integral part of routine bioanalysis to ensure the continued validity of the method. bioassay-online.combiopharmaservices.com This involves the analysis of QC samples at different concentration levels (low, medium, and high) alongside the unknown samples in each analytical run. europa.eu The results of the QC samples must fall within predefined acceptance criteria for the run to be considered valid. bioassay-online.com Comprehensive documentation, including standard operating procedures (SOPs), is essential for maintaining a robust quality system. bioassay-online.com
| Validation Parameter | Description |
| Selectivity/Specificity | Differentiates analyte from other sample components. ich.org |
| Accuracy | How close the measured value is to the true value. ufz.de |
| Precision | Reproducibility of the measurement. ufz.de |
| Calibration Curve | Defines the concentration-response relationship. ich.org |
| LLOQ | Lowest quantifiable concentration with accuracy and precision. nihs.go.jp |
| Recovery | Efficiency of analyte extraction. nihs.go.jp |
| Stability | Analyte stability under various conditions. researchgate.net |
Optimization of Sample Preparation Strategies for this compound in Complex Biological Matrices
Sample preparation is a critical step in the bioanalysis of this compound, as it aims to remove interfering substances from the biological matrix and concentrate the analyte. taylorfrancis.comresearchgate.net The choice of sample preparation technique depends on the nature of the biological matrix (e.g., plasma, serum, tissue) and the analytical method used. mdpi.com
Commonly used sample preparation techniques include:
Protein Precipitation (PPT): A simple and rapid method where a solvent, typically acetonitrile, is added to the sample to precipitate proteins. researchgate.netmdpi.com The supernatant containing the analyte is then separated for analysis.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases. mdpi.commdpi.com It can provide cleaner extracts compared to PPT.
Solid-Phase Extraction (SPE): A highly effective technique that uses a solid sorbent to selectively adsorb the analyte from the liquid sample. researchgate.netmdpi.com Interfering components are washed away, and the analyte is then eluted with a suitable solvent. SPE can offer high recovery and concentration factors.
The optimization of sample preparation involves selecting the appropriate technique and refining the conditions to maximize analyte recovery while minimizing matrix effects. mdpi.com Matrix effects occur when components in the biological sample suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. Careful selection and optimization of the sample preparation strategy are therefore essential for developing a robust and reliable bioanalytical method for this compound. mdpi.com
| Sample Preparation Technique | Principle | Common Application |
| Protein Precipitation (PPT) | Proteins are precipitated out of solution using a solvent. researchgate.netmdpi.com | Rapid cleanup of plasma and serum samples. |
| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility in two immiscible liquids. mdpi.commdpi.com | Provides cleaner extracts than PPT. |
| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent and then eluted. researchgate.netmdpi.com | High recovery and removal of interferences. |
Advanced Research Perspectives and Future Directions for Desdimethyltamoxifen
Emerging Technologies in Desdimethyltamoxifen Research
The landscape of this compound research is continually evolving, driven by the advent of novel and innovative technologies. enterprisewired.com These emerging tools offer unprecedented opportunities to unravel the complexities of its metabolism, mechanism of action, and potential clinical utility.
Application of Metabolomics in Comprehensive this compound Profiling
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for obtaining a comprehensive snapshot of physiological and pathological states. thermofisher.comresearchgate.net In the context of this compound, metabolomics can provide a detailed profile of its metabolic fate, identifying not only known metabolites but also potentially new, previously uncharacterized derivatives. mdpi.com This approach, often referred to as metabolic fingerprinting, can measure a wide array of metabolites simultaneously, offering insights into the biochemical pathways affected by this compound. researchgate.netmdpi.com
In Silico Approaches and Predictive Modeling for this compound Behavior
In silico modeling, which utilizes computational simulations to predict the behavior of biological systems, is a rapidly advancing field with significant implications for this compound research. pharmaceuticsconference.comnih.govnumberanalytics.com These computational methods can significantly reduce the time and resources required for drug development by predicting a compound's properties and interactions. pharmaceuticsconference.compatheon.com
Translational Research Gaps and Future Opportunities for this compound Investigation
Translational research aims to bridge the gap between basic scientific discoveries and their practical application in clinical settings to improve human health. nih.govparisbraininstitute.org For this compound, several translational research gaps and future opportunities exist.
A significant challenge in translational research is the so-called "valley of death," which describes the difficulty in advancing promising findings from the laboratory to clinical applications due to financial, regulatory, and logistical hurdles. parisbraininstitute.org Overcoming this requires a concerted effort to translate preclinical data on this compound's activity into well-designed clinical studies.
Integration of Multi-Omics Data for a Holistic Understanding of this compound
To gain a comprehensive and holistic view of the biological effects of this compound, it is essential to integrate data from multiple "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. nih.govsib.swissfrontlinegenomics.com This multi-omics approach allows researchers to study the complex interplay of various biomolecules and their functions, providing a more complete picture of the system-level response to the compound. nih.govrsc.org
By combining different omics datasets, researchers can identify new cellular subtypes, understand interactions between different molecular layers, and unravel the gene regulatory networks influenced by this compound. frontlinegenomics.com For instance, integrating metabolomics data with transcriptomics could reveal how changes in this compound levels correlate with alterations in gene expression profiles. Multivariate statistical methods are well-suited for analyzing these large and complex datasets, helping to reduce dimensionality and identify key variables linked to biological outcomes. mixomics.org The ultimate goal of this integrative approach is to move beyond a one-dimensional view and achieve a systems-level understanding of this compound's role in the body. rsc.org
Ethical Considerations and Guidelines in this compound Preclinical and Clinical Research
All research involving human subjects, including preclinical and clinical studies of this compound, must adhere to strict ethical guidelines to protect the rights and welfare of participants. nih.govnih.govlindushealth.com The foundational principles of ethical research include social and clinical value, scientific validity, fair subject selection, a favorable risk-benefit ratio, independent review, informed consent, and respect for participants. nih.govnih.gov
Key Ethical Principles in Research:
| Principle | Description |
| Social and Clinical Value | Research must be designed to answer a specific, important question that can contribute to scientific understanding or improve health. nih.govnih.gov |
| Scientific Validity | The study must be methodologically sound to produce a valid and understandable answer to the research question. nih.gov |
| Fair Subject Selection | Participants should be recruited based on the scientific goals of the study, not on vulnerability or privilege. nih.govnih.gov |
| Favorable Risk-Benefit Ratio | The potential risks to participants must be minimized and reasonable in relation to the anticipated benefits to the individual and society. nih.govmemoinoncology.com |
| Independent Review | An independent committee, such as an Institutional Review Board (IRB), must review and approve the research to ensure it is ethical. wakehealth.educioms.ch |
| Informed Consent | Participants must be fully informed about the study's purpose, procedures, risks, and benefits and voluntarily agree to participate. nih.govresearchgate.net |
| Respect for Participants | Researchers must respect participants' autonomy, privacy, and right to withdraw from the study at any time without penalty. nih.govnih.gov |
In preclinical research, ethical considerations also extend to the humane use of animal models. techtarget.com In clinical trials, it is imperative that potential participants fully understand the research, including any potential harms and inconveniences, before giving their consent. memoinoncology.com The welfare of the patient must always take precedence over the interests of science. memoinoncology.com
Identification of Unexplored Biological Roles and Potential Therapeutic Implications of this compound
Quantitative analysis has shown that mean concentrations of N-desmethyltamoxifen can be significantly higher than the parent drug, and this compound is also present at notable levels. researchgate.net Although its affinity for the estrogen receptor is lower than that of hydroxylated metabolites, its sustained presence could have biological significance. nih.gov
Future research should focus on elucidating any unique biological roles of this compound, independent of its precursor. Investigating its effects on various cellular pathways and its potential interactions with other receptors or enzymes could reveal novel therapeutic implications. For example, exploring its activity in different cancer cell lines or in non-cancer-related biological systems might uncover previously unknown functions. The observation that tamoxifen (B1202) metabolites can be retained in tissues for extended periods further underscores the importance of understanding the long-term biological effects of compounds like this compound. bevital.no
Q & A
Basic Research Questions
Q. What is the metabolic pathway leading to the formation of desdimethyltamoxifen, and how does its structural modification impact estrogen receptor (ER) binding affinity?
- Methodological Answer : this compound is a secondary metabolite of tamoxifen, formed via sequential demethylation of N-desmethyltamoxifen. Structural modifications (e.g., loss of methyl groups) reduce ER binding affinity compared to parent compounds like 4-hydroxytamoxifen. To validate this pathway, researchers should:
- Use LC-MS/MS to quantify metabolites in serum, tumor tissues, and brain samples .
- Compare binding affinities using competitive ER-binding assays with radiolabeled estradiol .
- Reference IUPAC nomenclature and CAS registry numbers (e.g., Tamoxifen: 10540-29-1) to avoid ambiguity in structural identification .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices such as brain tissue or serum?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection or tandem mass spectrometry (LC-MS/MS) is optimal for separating this compound from structurally similar metabolites (e.g., metabolite Z and hydroxylated derivatives) .
- Sample Preparation : Include enzymatic hydrolysis to liberate conjugated metabolites and validate recovery rates using deuterated internal standards .
- Data Reporting : Provide limits of detection (LOD), coefficients of variation (CV), and calibration curves in supplementary materials to ensure reproducibility .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s penetration across the blood-brain barrier and its accumulation in brain metastases?
- Methodological Answer :
- In Vivo Models : Use orthotopic breast cancer models with brain metastasis in rodents. Administer radiolabeled tamoxifen and track metabolite distribution via autoradiography or PET imaging .
- Human Tissue Analysis : Collaborate with clinical cohorts to collect paired brain tumor and adjacent tissue samples post-surgery. Compare concentrations using mass spectrometry and correlate with patient treatment duration and outcomes .
- Statistical Considerations : Account for inter-individual variability (e.g., CYP2D6 polymorphism affecting tamoxifen metabolism) by stratifying data based on pharmacogenetic profiles .
Q. How should discrepancies in this compound’s reported bioactivity (e.g., weak antiestrogenic effects vs. therapeutic inactivity) be resolved?
- Methodological Answer :
- Mechanistic Studies : Perform ERα/ERβ dimerization assays and transcriptional activation profiling (e.g., luciferase reporter gene assays) to clarify its role in estrogen signaling .
- Comparative Analysis : Contrast this compound’s activity with other metabolites (e.g., 4-hydroxytamoxifen) under identical experimental conditions, controlling for concentration gradients and incubation times .
- Data Transparency : Publish raw datasets (e.g., dose-response curves, IC50 values) in supplementary materials to enable meta-analyses .
Q. What strategies are effective for isolating this compound from complex biological mixtures during metabolomic studies?
- Methodological Answer :
- Solid-Phase Extraction (SPE) : Use mixed-mode sorbents (e.g., C18 with ion-exchange properties) to enhance selectivity for basic metabolites like this compound .
- High-Resolution MS : Employ Q-TOF or Orbitrap platforms to distinguish isotopic patterns and fragment ions from co-eluting compounds .
- Reproducibility Checks : Replicate extractions across multiple batches and include negative controls (e.g., analyte-free matrices) to identify contamination sources .
Data Management and Reproducibility
Q. How should researchers document and share this compound-related data to comply with FAIR (Findable, Accessible, Interoperable, Reusable) principles?
- Methodological Answer :
- Metadata Standards : Use platforms like MetaboLights to deposit spectral libraries, experimental protocols, and sample metadata .
- Code Sharing : Provide scripts for data processing (e.g., R/Python packages for peak alignment in LC-MS data) in public repositories like GitHub or Zenodo .
- Ethical Compliance : For clinical data, anonymize patient identifiers and obtain informed consent for secondary use of biospecimens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
